Methyl 4-(4-hydroxyquinazolin-2-yl)butanoate
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Overview
Description
Methyl 4-(4-hydroxyquinazolin-2-yl)butanoate is a chemical compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-hydroxyquinazolin-2-yl)butanoate typically involves the following steps:
Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Esterification: The final step involves the esterification of the quinazoline derivative with butanoic acid or its derivatives in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors and automated systems to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-hydroxyquinazolin-2-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: 4-(4-oxoquinazolin-2-yl)butanoate.
Reduction: 4-(4-hydroxyquinazolin-2-yl)butanol.
Substitution: 4-(4-alkoxyquinazolin-2-yl)butanoate or 4-(4-acetoxyquinazolin-2-yl)butanoate.
Scientific Research Applications
Methyl 4-(4-hydroxyquinazolin-2-yl)butanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4-(4-hydroxyquinazolin-2-yl)butanoate involves its interaction with specific molecular targets and pathways. The hydroxyquinazoline moiety can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinazoline: Shares the quinazoline core but lacks the butanoate ester moiety.
Methyl 4-(4-oxoquinazolin-2-yl)butanoate: An oxidized derivative with a carbonyl group instead of a hydroxy group.
4-(4-Hydroxyquinazolin-2-yl)butanoic acid: The carboxylic acid analog of the ester.
Uniqueness
Methyl 4-(4-hydroxyquinazolin-2-yl)butanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the hydroxy group and the butanoate ester moiety allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in research and development.
Properties
IUPAC Name |
methyl 4-(4-oxo-3H-quinazolin-2-yl)butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-18-12(16)8-4-7-11-14-10-6-3-2-5-9(10)13(17)15-11/h2-3,5-6H,4,7-8H2,1H3,(H,14,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKZZJCXISGYSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1=NC2=CC=CC=C2C(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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